molecular formula C18H19BrN4O2S B3005712 2-{[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1-cyanocyclohexyl)propanamide CAS No. 875161-01-6

2-{[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1-cyanocyclohexyl)propanamide

Cat. No.: B3005712
CAS No.: 875161-01-6
M. Wt: 435.34
InChI Key: RKRAADSUKJFYLQ-UHFFFAOYSA-N
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Description

2-{[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1-cyanocyclohexyl)propanamide is a complex organic compound featuring a bromophenyl group, an oxadiazole ring, and a cyanocyclohexyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1-cyanocyclohexyl)propanamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions. For instance, 2-bromobenzohydrazide can be reacted with carbon disulfide and potassium hydroxide to form the oxadiazole ring.

    Thioether Formation: The oxadiazole derivative is then reacted with a thiol compound to introduce the sulfanyl group.

    Amide Formation: The final step involves the reaction of the oxadiazole-thioether intermediate with 1-cyanocyclohexylamine under amide-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to batch processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

    Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for reduction.

    Substitution: Sodium methoxide or other strong nucleophiles can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may exhibit interesting bioactivities, such as antimicrobial or anticancer properties, due to the presence of the oxadiazole ring and the bromophenyl group.

Medicine

Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors. The compound’s structure allows for interactions with biological macromolecules, making it a candidate for drug discovery.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of 2-{[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1-cyanocyclohexyl)propanamide would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, inhibiting or modulating their activity. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, while the bromophenyl group can enhance binding affinity through halogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N,N-diphenylacetamide
  • N’-(3-bromophenyl)-2-{[5-(4-methylpyridine-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetohydrazides

Uniqueness

Compared to similar compounds, 2-{[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1-cyanocyclohexyl)propanamide is unique due to the presence of the cyanocyclohexyl group, which can impart different physicochemical properties and biological activities. This structural variation can lead to differences in solubility, stability, and interaction with biological targets.

Biological Activity

The compound 2-{[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1-cyanocyclohexyl)propanamide is a member of the oxadiazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications.

  • Molecular Formula : C17H14BrN3O2S
  • Molecular Weight : 404.28 g/mol
  • CAS Number : 332114-24-6

Biological Activity Overview

The biological activity of oxadiazole derivatives is often linked to their structural components, particularly the presence of halogenated phenyl groups and sulfur moieties. The compound exhibits a range of biological activities including antimicrobial and anticancer effects.

Antimicrobial Activity

Research indicates that oxadiazole derivatives can exhibit significant antimicrobial properties. For instance, compounds similar to the one discussed have shown effectiveness against various bacterial strains, particularly Staphylococcus spp. and other Gram-positive bacteria. The mechanism of action is believed to involve interference with bacterial biofilm formation and metabolic processes.

Compound Activity Target Bacteria Reference
2-Bromophenyl OxadiazoleStrong bactericidal effectStaphylococcus spp.
Acetyl Oxadiazole DerivativesGreater antimicrobial activity than ciprofloxacinVarious strains

Cytotoxicity Studies

Cytotoxicity assessments are crucial in determining the safety profile of new compounds. In vitro studies using normal human dermal fibroblasts (NHDF) and other cell lines have shown varying degrees of cytotoxicity for related oxadiazole derivatives. Notably, some compounds demonstrated no significant cytotoxic effects at tested concentrations, while others induced cell viability improvements.

Compound Cell Line Concentration (µM) Effect on Viability Reference
Compound 25L929100 (24h), 200 (48h)Most toxic
Compound 24L92912Increased viability

The biological activity of this compound can be attributed to its ability to disrupt cellular processes in target organisms. The oxadiazole ring structure is known to interact with nucleic acids and proteins, potentially inhibiting essential metabolic pathways. The presence of a bromine atom enhances lipophilicity, which may improve membrane penetration and bioavailability.

Case Studies

  • Study on Antimicrobial Activity : A comparative analysis revealed that certain oxadiazole derivatives exhibited superior antibacterial properties compared to traditional antibiotics like ciprofloxacin. This suggests potential for developing new antimicrobial agents from this class of compounds.
  • Cytotoxicity Evaluation : In a study involving various cancer cell lines, certain derivatives demonstrated significant antiproliferative effects while maintaining low toxicity towards normal cells. This dual effect highlights their potential as therapeutic agents in cancer treatment.

Properties

IUPAC Name

2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1-cyanocyclohexyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN4O2S/c1-12(15(24)21-18(11-20)9-5-2-6-10-18)26-17-23-22-16(25-17)13-7-3-4-8-14(13)19/h3-4,7-8,12H,2,5-6,9-10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKRAADSUKJFYLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1(CCCCC1)C#N)SC2=NN=C(O2)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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